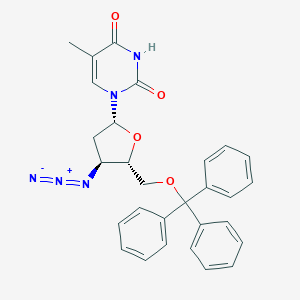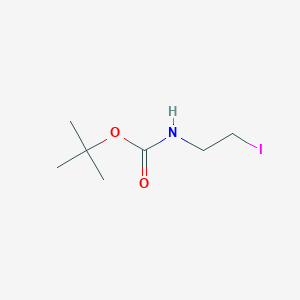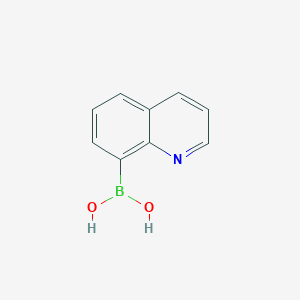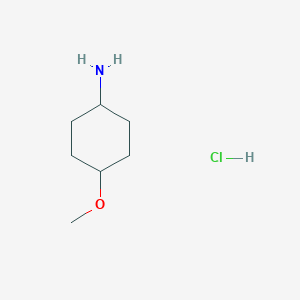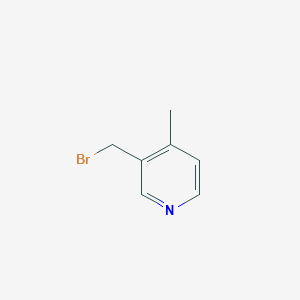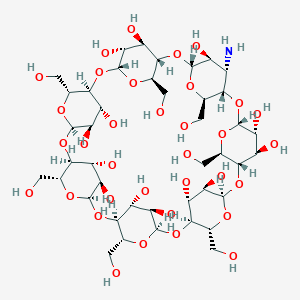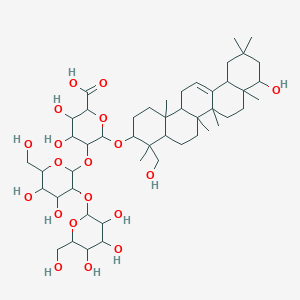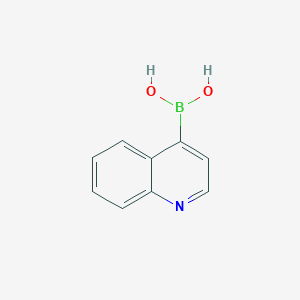
喹啉-4-硼酸
描述
Quinoline-4-boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the fourth position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both the quinoline and boronic acid functionalities makes it a valuable building block in the synthesis of complex organic molecules.
科学研究应用
Quinoline-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
Target of Action
Quinoline-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary target of Quinoline-4-boronic acid in this context is the palladium catalyst, which facilitates the bond formation .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, Quinoline-4-boronic acid interacts with the palladium catalyst in a process known as transmetalation . During this process, the boronic acid group on the Quinoline-4-boronic acid molecule transfers to the palladium catalyst . This transfer allows for the subsequent formation of a carbon-carbon bond, which is a key step in the cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving Quinoline-4-boronic acid is a key process in the synthesis of various organic compounds . This reaction forms part of broader biochemical pathways in synthetic chemistry, particularly in the creation of carbon-carbon bonds . The downstream effects of these pathways can lead to the production of a wide range of complex organic molecules .
Pharmacokinetics
As a reagent used primarily in synthetic chemistry, its bioavailability and pharmacokinetic profile may vary depending on the specific conditions of the reaction it is used in .
Result of Action
The primary result of Quinoline-4-boronic acid’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds . In some cases, Quinoline-4-boronic acid has been used as a reactant in the synthesis of small molecule inhibitors, such as NSC 12155, an inhibitor of anthrax lethal factor toxin .
Action Environment
The action, efficacy, and stability of Quinoline-4-boronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific properties of the palladium catalyst used . The reaction conditions need to be carefully controlled to ensure the successful formation of the desired carbon-carbon bond .
生化分析
Biochemical Properties
Quinoline-4-boronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions
Molecular Mechanism
The molecular mechanism of Quinoline-4-boronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, Quinoline-4-boronic acid participates in transmetalation, a process where it is transferred from boron to palladium
准备方法
Synthetic Routes and Reaction Conditions: Quinoline-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, a palladium-catalyzed borylation reaction using bis(pinacolato)diboron can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of quinoline-4-boronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions: Quinoline-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of quinoline-4-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the synthesis of biaryl compounds.
Chan-Lam Coupling: This reaction couples quinoline-4-boronic acid with amines or alcohols using a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: Quinoline-4-boronic acid can be oxidized to form quinoline-4-boronic esters or reduced to form quinoline derivatives.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran), and bis(pinacolato)diboron.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Quinoline Derivatives: Formed through oxidation or reduction reactions.
相似化合物的比较
Quinoline-4-boronic acid can be compared with other boronic acid derivatives, such as:
Quinoline-3-boronic acid: Similar in structure but with the boronic acid group at the third position. It exhibits different reactivity and selectivity in chemical reactions.
6-Quinolineboronic acid: Another isomer with the boronic acid group at the sixth position. It has unique properties and applications compared to quinoline-4-boronic acid.
Phenylboronic acid: Lacks the quinoline ring but is widely used in similar cross-coupling reactions. It serves as a simpler model compound for studying boronic acid chemistry.
Quinoline-4-boronic acid stands out due to its unique combination of the quinoline ring and boronic acid functionality, making it a versatile and valuable compound in various fields of research and industry.
属性
IUPAC Name |
quinolin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIRQRAVXTBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376417 | |
| Record name | QUINOLINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371764-64-6 | |
| Record name | QUINOLINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



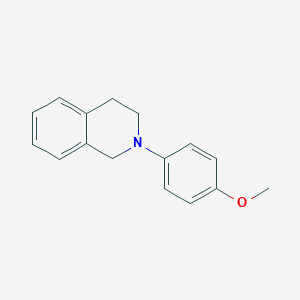
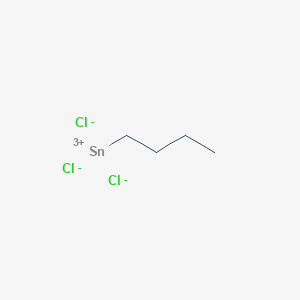
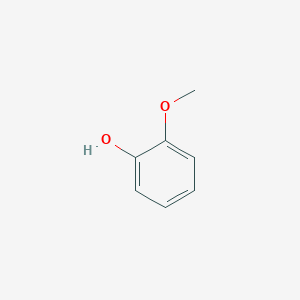
![6-Amino-5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B50108.png)

